molecular formula C17H27BO3 B14021149 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14021149
M. Wt: 290.2 g/mol
InChI Key: VJWRAWMNKCCPRA-UHFFFAOYSA-N
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Description

2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with tert-butyl and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The tert-butyl and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar compounds to 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters used in Suzuki-Miyaura coupling reactions. Some examples are:

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Compared to these compounds, this compound offers unique reactivity due to the presence of the tert-butyl group, which can provide steric hindrance and influence the overall reaction outcome .

Properties

Molecular Formula

C17H27BO3

Molecular Weight

290.2 g/mol

IUPAC Name

2-(3-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO3/c1-15(2,3)13-11-12(9-10-14(13)19-8)18-20-16(4,5)17(6,7)21-18/h9-11H,1-8H3

InChI Key

VJWRAWMNKCCPRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)(C)C

Origin of Product

United States

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